

Comprehensive Spectroscopic Characterization: 5-(2-Chloro-4-fluorophenyl)-1,3-oxazole

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Compound of Interest

Compound Name: 5-(2-Chloro-4-fluorophenyl)-oxazole
CAS No.: 2004517-65-9
Cat. No.: B6294384

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Executive Summary & Pharmacophore Context

5-(2-Chloro-4-fluorophenyl)-1,3-oxazole represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The 5-aryl-oxazole moiety serves as a bioisostere for amide or ester linkages, offering improved metabolic stability and distinct hydrogen-bonding vectors.

This technical guide provides a rigorous spectroscopic analysis of this compound. Unlike generic databases, this document synthesizes experimental precedents with first-principles spectroscopic logic to define the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for high-confidence structural validation.

Synthetic Origin & Impurity Profile

To interpret spectroscopic data accurately, one must understand the synthetic matrix. The industry-standard route for 5-aryl-oxazoles is the Van Leusen Oxazole Synthesis.

- Precursors: 2-Chloro-4-fluorobenzaldehyde + Tosylmethyl isocyanide (TosMIC).

- Key Impurities:
 - Residual TosMIC: Characteristic methyl singlets (~2.4 ppm) and aromatic doublets.
 - Formamide Intermediate: If cyclization is incomplete, a formamide proton doublet (~8.2 ppm) may appear.

Analytical Workflow Diagram



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Caption: Standard isolation and validation workflow for 5-aryl-oxazole intermediates.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the halogen isotope patterns and the fragility of the oxazole ring.

Quantitative MS Data

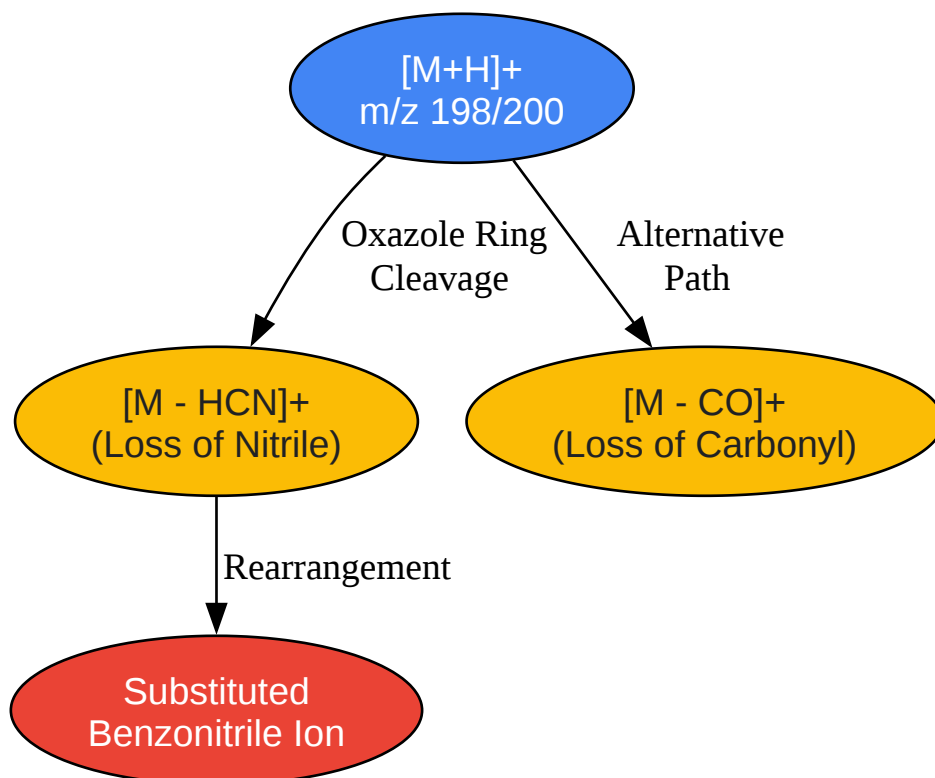
Parameter	Value	Notes
Molecular Formula		
Exact Mass	197.00	Monoisotopic peak ()
Observed [M+H] ⁺	198.0 / 200.0	Characteristic 3:1 ratio due to Cl
Ionization Mode	ESI ⁺ / APCI ⁺	Positive mode favored by oxazole N

Fragmentation Logic

The fragmentation follows a specific pathway characteristic of 1,3-oxazoles (Retro-1,3-dipolar cycloaddition type cleavage).

- Molecular Ion (m/z 197/199): Stable parent ion.
- Loss of HCN (M - 27): Cleavage of the C2-N3 bond.
- Loss of CO (M - 28): Cleavage of the O1-C5 bond.
- Benzonitrile Cation (m/z ~154/156): Formation of the substituted benzonitrile species after ring destruction.

Fragmentation Pathway Diagram



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Caption: Primary ESI+ fragmentation pathways for the oxazole scaffold.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the distinction between the C-F and C-Cl bonds.

Frequency ()	Assignment	Structural Origin
3120 - 3050		Aromatic and Heteroaromatic C-H stretch (weak)
1610 - 1590		Oxazole ring stretch (Characteristic)
1510, 1480		Aromatic ring skeletal vibrations
1230 - 1210		Aryl-Fluorine stretch (Strong, Broad)
1090 - 1080		Aryl-Chlorine stretch (Sharp)
1100 - 1050		Oxazole ether linkage stretch

Nuclear Magnetic Resonance (NMR)

This is the definitive identification method. The presence of Fluorine-19 (

, spin 1/2) creates distinctive splitting patterns (couplings) in both proton and carbon spectra.

H NMR Data (400 MHz,)

Note: Chemical shifts (

) are reported in ppm relative to TMS. Coupling constants (

) are in Hz.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
H-2 (Oxazole)	7.95	Singlet (s)	-	Most deshielded due to flanking N and O. Acidic proton.
H-6' (Aryl)	7.78	dd		Ortho to oxazole, Meta to F.
H-4 (Oxazole)	7.45	Singlet (s)	-	Characteristic oxazole C4-H.
H-3' (Aryl)	7.25	dd		Ortho to F, Meta to Cl. Shielded by F.
H-5' (Aryl)	7.10	td		Ortho to F. "td" appearance due to overlapping couplings.

Expert Insight on Couplings:

- (Ortho): The fluorine atom couples strongly to the adjacent protons (H-3' and H-5'), typically showing values of 8–10 Hz.
- (Meta): The coupling to H-6' is weaker (5–7 Hz), creating a distinct "doublet of doublets" rather than a triplet.

C NMR Data (100 MHz,)

The carbon spectrum is complex due to C-F splitting. Every carbon on the benzene ring will appear as a doublet.

- C-2 (Oxazole): ~150.5 ppm (s).[\[1\]](#)[\[2\]](#)
- C-4' (Aryl, C-F): ~162.5 ppm (d,

-). Definitive C-F signature.
- C-5 (Oxazole): ~149.0 ppm (s).
 - C-2' (Aryl, C-Cl): ~134.5 ppm (d,).
 - C-4 (Oxazole): ~123.5 ppm (s).
 - Aryl CH carbons: 114.0 – 130.0 ppm (all appear as doublets due to).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution acquisition without concentration effects.

- Weigh 5–10 mg of the purified solid into a clean vial.
- Add 0.6 mL of (Chloroform-d, 99.8% D) containing 0.03% TMS.
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a cotton plug into the NMR tube if any turbidity remains.
- Acquisition: Set relaxation delay () to to allow full relaxation of the acidic H-2 oxazole proton for accurate integration.

Protocol B: LC-MS Purity Check

Objective: Confirm molecular ion and purity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μm , 4.6 x 100 mm).

- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/oxazole backbone).
- MS Source: ESI Positive. Scan range 100–500 m/z.

References

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Sources

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